2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine, also known as ABT-737, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. It was first discovered in 2005 and has since been the subject of extensive research due to its promising results in preclinical studies.
Wirkmechanismus
2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which prevents them from binding to pro-apoptotic proteins such as Bax and Bak. This results in the release of cytochrome c from the mitochondria, which activates the caspase cascade and leads to apoptosis.
Biochemical and physiological effects:
2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors such as melanoma and lung cancer. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potentially useful combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine is its specificity for Bcl-2, Bcl-xL, and Bcl-w, which makes it a more targeted therapy than traditional chemotherapy. However, its effectiveness may be limited by the development of resistance in cancer cells, as well as its potential toxicity to normal cells.
Zukünftige Richtungen
Future research on 2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine could focus on developing more potent analogs with improved pharmacokinetic properties and reduced toxicity. It could also investigate the use of 2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine in combination with other targeted therapies or immunotherapies for cancer treatment. Additionally, research could explore the potential use of 2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine in other diseases such as autoimmune disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine involves several steps, including the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by the addition of allyl bromide and methyl iodide. The resulting compound is then reacted with 3,4-dihydro-2H-pyran to yield 2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine.
Wissenschaftliche Forschungsanwendungen
2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine has been studied extensively for its potential use in cancer treatment. It works by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. By blocking these proteins, 2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine induces apoptosis in cancer cells, leading to their death.
Eigenschaften
Molekularformel |
C16H21N3S2 |
---|---|
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
3-ethyl-7-methyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C16H21N3S2/c1-4-8-20-16-18-15-13(14(17)19(16)5-2)11-7-6-10(3)9-12(11)21-15/h4,10,17H,1,5-9H2,2-3H3 |
InChI-Schlüssel |
GZTXVBPSJQKGDJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=N)C2=C(N=C1SCC=C)SC3=C2CCC(C3)C |
Kanonische SMILES |
CCN1C(=N)C2=C(N=C1SCC=C)SC3=C2CCC(C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.